Bryonolic acid

描述

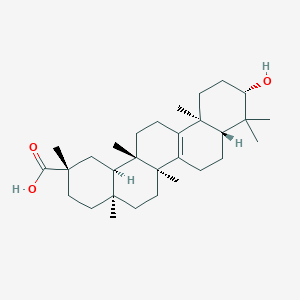

The compound Bryonolic acid is a complex organic molecule with a highly intricate structure. This compound belongs to the class of polycyclic hydrocarbons and is characterized by multiple fused rings and various functional groups, including a hydroxyl group and a carboxylic acid group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bryonolic acid typically involves multiple steps, including cyclization, hydroxylation, and carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as chromatography and crystallization can help in the purification and isolation of the final product.

化学反应分析

Esterification Reactions

The carboxylic acid group at C-29 undergoes esterification to form derivatives with altered physicochemical and biological properties. Common esterification routes include:

-

Methyl esterification : Reaction with methanol under acidic conditions.

-

Benzyl esterification : Catalyzed by DCC/DMAP in anhydrous solvents.

Table 1: Ester Derivatives of Bryonolic Acid

Esterification enhances lipophilicity, influencing membrane permeability and bioactivity. Methyl esters retain significant ACAT inhibitory activity, while benzyl esters show improved anti-inflammatory effects .

Amidation Reactions

The carboxylic acid group reacts with amines to form amides, enabling conjugation with bioactive molecules. For example:

-

Primary amides : BA reacts with ammonia to form BA-amide.

-

Peptide conjugates : Used in drug delivery systems.

Key Findings:

-

Amidation at C-29 preserves the triterpenoid core while introducing polar groups, enhancing water solubility .

-

BA-amide derivatives exhibit reduced cytotoxicity compared to parent BA in cancer cell lines (e.g., IC₅₀ = 22.5 μM in MCF-7 cells) .

Hydroxyl Group Modifications

The hydroxyl group at C-3 is susceptible to acetylation, oxidation, or glycosylation:

-

Acetylation : Forms BA-3-O-acetate, increasing metabolic stability.

-

Oxidation : Rarely reported due to steric hindrance from the pentacyclic scaffold.

Structural Impact:

-

Acetylation shifts conformational equilibrium of the D-E ring system (S-form:F-form ratio changes from 32:68 to 48:52) .

-

Modified derivatives show altered interactions with Nrf2, affecting antioxidant gene induction (e.g., HO-1 upregulation) .

Conformational Analysis and Reactivity

The D-E ring system exists in two conformers:

-

S-form : Boat-chair conformation (dominant in tetrahedral C-29 substituents).

-

F-form : Boat-boat conformation (favored by trigonal C-29 groups).

Biological Activity Correlation

Chemical modifications directly impact BA’s pharmacological profile:

-

ACAT inhibition : Ester derivatives (e.g., BA methyl ester) inhibit cholesterol esterification (IC₅₀ = 12.6 μM) .

-

Anti-inflammatory effects : Benzyl esters reduce NO production by suppressing iNOS expression (72% reduction at 50 μM) .

-

Antioxidant activity : Acetylated derivatives induce HO-1 via Nrf2 nuclear translocation .

Synthetic Challenges

科学研究应用

Pharmacological Applications

1. Anti-Cancer Activity

Bryonolic acid exhibits notable anti-cancer properties by inhibiting the growth of various cancer cell lines. Studies have reported its effectiveness against melanoma, choriocarcinoma, hepatoma, epithelial carcinoma, and breast cancer. It achieves this primarily through the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT) activity, which is crucial in the formation of cholesteryl esters that promote tumor growth. For instance:

- Colony Formation Inhibition: At a concentration of 25 µM, this compound reduced colony formation by over 50% in multiple cancer cell lines, indicating its potential as a chemopreventive agent .

- Mechanism of Action: this compound disrupts cholesterol esterification processes in cancer cells, which is linked to tumor promotion .

2. Anti-Inflammatory Properties

this compound has demonstrated significant anti-inflammatory effects by modulating the expression of inflammatory mediators. It reduces nitric oxide levels and inhibits the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages. This suggests its utility in treating inflammatory conditions .

3. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate). It does so by decreasing intracellular calcium concentrations and regulating gene expression related to apoptosis . This property highlights its potential for developing treatments for neurodegenerative diseases.

Cosmetic Applications

This compound is also explored for its applications in cosmetic formulations due to its conditioning properties. It is utilized in products aimed at improving skin health and appearance. Its ability to enhance moisture retention and provide antioxidant benefits makes it a valuable ingredient in skincare products .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Cancer Research Study: A study demonstrated that this compound inhibited the clonogenicity of B16 melanoma cells significantly at concentrations as low as 5 µg/mL. The findings suggest its potential as a lead compound for further drug development targeting cancer therapies .

- Inflammation Model: In an experimental model using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound effectively suppressed inflammatory responses by downregulating iNOS and reducing nitric oxide production .

- Neuroprotection Study: Research focusing on PC12 cells showed that this compound could prevent NMDA-induced apoptosis by modulating calcium signaling pathways, which could be beneficial for neuroprotective strategies .

作用机制

The mechanism by which Bryonolic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

Bryonolic acid: can be compared with other polycyclic hydrocarbons and their derivatives.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the arrangement of fused rings and the presence of multiple functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Bryonolic acid (BA), a pentacyclic triterpenoid predominantly found in the Cucurbitaceae family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Sources

This compound was first isolated from Bryonia dioica in 1960 and is characterized by its unique structure with a carboxylic acid moiety. It is also present in other plant families like Meliaceae, Tetramelaceae, and Anisophylleaceae. The molecular formula of this compound is C30H48O3, with a molecular weight of 456.71 g/mol.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer properties through the inhibition of acyl-coA: cholesterol acyl transferase (ACAT), which is crucial in cholesterol metabolism linked to cancer progression.

- Inhibition of Cancer Cell Clonogenicity : Studies have shown that this compound can inhibit cancer cell colony formation by over 50% at a concentration of 25 µM across various cell lines including MCF-7, MB-231, U-87, and 3T3-EA .

- IC50 Values : The IC50 values for ACAT inhibition were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 22.5 |

| MB-231 | 29.5 |

| U-87 | 17.5 |

| 3T3-EA | 19.4 |

2. Anti-Inflammatory and Antioxidant Properties

This compound has been identified as a potent inducer of heme oxygenase 1 (HO-1), an enzyme with significant antioxidant properties.

- Mechanism : The compound reduces nitric oxide (NO) levels by suppressing inducible nitric oxide synthase (iNOS) gene expression in LPS-activated RAW 264.7 macrophage cells .

- Induction of HO-1 : Treatment with this compound resulted in a dose-dependent increase in HO-1 expression:

| Concentration (µM) | HO-1 Expression Fold Increase |

|---|---|

| 50 | 13 |

| 100 | 55 |

This induction suggests potential therapeutic applications in conditions characterized by oxidative stress.

3. Neuroprotective Effects

Research indicates that this compound provides neuroprotection against NMDA-induced excitotoxicity.

- Mechanism : In studies on PC12 cells, this compound significantly inhibited NMDA-induced apoptosis by decreasing intracellular Ca²⁺ concentration and modulating gene expression related to survival pathways (e.g., upregulating Bcl-2 and downregulating Bax) .

Case Study: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and invasiveness:

- Experimental Design : Cells were treated with varying concentrations of this compound, and clonogenic assays were performed to assess colony formation.

Case Study: Inflammatory Response

In another study focusing on inflammatory responses, this compound was shown to significantly reduce inflammation markers in macrophage cells:

- Findings : The treatment resulted in decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity.

属性

IUPAC Name |

10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVJSLPLFOAMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bryonolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24480-45-3 | |

| Record name | Bryonolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 - 303 °C | |

| Record name | Bryonolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。